
Oligomycin B
Übersicht
Beschreibung
Oligomycin B is a macrolide antibiotic and a component of the oligomycin complex (a mixture of Oligomycins A, B, and C). It primarily inhibits mitochondrial F$1$F$0$-ATP synthase by binding to the F$0$ subunit, thereby blocking proton translocation and ATP synthesis . Unlike Oligomycin A, which is a selective ATP synthase inhibitor, this compound exhibits non-selective activity, reducing ATP consumption rates in conditions such as myocardial ischemia . Its molecular formula is C${45}$H${72}$O${12}$, with a molecular weight of 805.1 g/mol . This compound is used extensively in mitochondrial function studies, cancer cell metabolism research, and as a tool compound for exploring ATP-dependent processes .
Analyse Chemischer Reaktionen
Oligomycin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives of the compound, while reduction reactions may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Cancer Research
Oligomycin B has emerged as a valuable tool in cancer research due to its ability to induce apoptosis in drug-resistant cancer cells. Notably, it has been shown to bypass doxorubicin resistance in HepG2 cells by inhibiting P-glycoprotein, a key player in multidrug resistance . Additionally, it aids in measuring oxygen consumption rates and extracellular acidification rates in breast cancer cell lines, providing insights into metabolic pathways associated with cancer progression .
Case Study:
- Study : this compound's role in overcoming drug resistance.
- Findings : Triggered apoptosis in HepG2 cells resistant to doxorubicin.
- Reference : Li et al., 2002.
Microbiology
This compound exhibits broad-spectrum antifungal activity against various pathogens, including Botrytis cinerea and Magnaporthe oryzae Triticum. It disrupts fungal growth by inhibiting mitochondrial respiration, which is essential for fungal survival .
Table 1: Antifungal Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Botrytis cinerea | 10 µg/disc | Dame et al., 2016 |
Magnaporthe oryzae Triticum | 2 µg/disc | Research Study, 2020 |
Plant Biology
In plant biology, this compound is utilized to control diseases caused by oomycetes such as Plasmopara viticola. It has been shown to impair motility and induce lysis of zoospores in a dose-dependent manner . This application highlights its potential as an environmentally friendly biopesticide.
Case Study:
- Study : Impact on grapevine downy mildew.
- Findings : Induced lysis of zoospores at an IC50 of 0.15 µg/ml.
- Reference : Dame et al., 2016.
Bioenergetics Research
This compound serves as a classical reagent in bioenergetics research for studying mitochondrial function. It is used to assess ATP-linked respiration and maximal capacity respiration assays in various cell types, including astrocytes . This application is critical for understanding mitochondrial dysfunctions associated with various diseases.
Antitumor Properties
Beyond its antifungal capabilities, this compound has demonstrated antitumor properties by selectively inducing apoptosis in malignant cells while sparing normal cells. Its specificity towards mitochondrial ATP synthase makes it a candidate for targeted cancer therapies .
Wirkmechanismus
The mechanism of action of Oligomycin B involves its ability to inhibit mitochondrial ATP synthesis, which is essential for energy production in various organisms. This inhibition disrupts cellular processes, leading to antimicrobial effects and potential therapeutic applications in cancer and neurodegenerative disease research. The molecular targets and pathways involved in these effects are primarily related to mitochondrial function and energy metabolism.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The oligomycin family and related macrolides share a core macrolactone structure but differ in substituents, which influence their biological activity. Key structural analogs include:
Table 1: Structural and Molecular Comparison of Oligomycin B with Analogs
Key Observations :
- The hydroxyl group at R3 and oxygen at R4 in this compound distinguish it from Oligomycin A and C, contributing to its non-selectivity .
- Homothis compound’s ethyl group at R1 may enhance membrane permeability but lacks documented functional data .
Functional and Mechanistic Differences
This compound vs. Oligomycin A :
- Selectivity: Oligomycin A selectively inhibits ATP synthase in cancer cells, while this compound broadly affects ATP-dependent processes, including non-mitochondrial pathways .
- Toxicity: Oligomycin A shows cytotoxicity at 1 µM in HL-60 leukemia cells, whereas this compound’s toxicity profile remains less studied but is presumed milder due to non-selectivity .
- Applications : Oligomycin A is preferred for targeted OXPHOS inhibition, while this compound is used in models requiring systemic ATP depletion, such as ischemia-reperfusion studies .
This compound vs. Rutamycin B :
- Rutamycin B lacks hydroxyl groups at R3 and R4, resulting in negligible ATP synthase inhibition compared to this compound .
In Vitro and Preclinical Studies
- Cancer Metabolism: this compound suppresses OXPHOS in diverse cancer cell lines, inducing glycolytic shifts. However, its non-selectivity complicates mechanistic studies compared to Oligomycin A .
Q & A
Basic Research Questions
Q. How can researchers confirm the identity and purity of Oligomycin B in experimental preparations?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to verify molecular weight (CHO, MW 805.1 g/mol) and purity (>92% for mixtures) . Cross-reference spectral data (e.g., NMR, IR) with published standards and ensure batch-specific Certificates of Analysis (COA) are provided by suppliers. For mitochondrial studies, validate bioactivity via ATP synthase inhibition assays .
Q. What are standard protocols for evaluating this compound’s mitochondrial effects in cell lines?
- Methodological Answer : Treat cells (e.g., HepG2, HT29) with this compound at 0–50 µg/mL for 24 hours under controlled conditions (37°C, 5% CO). Measure mitochondrial depolarization using JC-1 dye or TMRE fluorescence. Include controls for baseline ATP levels and cell viability (e.g., MTT assays) to distinguish specific mitochondrial inhibition from cytotoxicity .
Q. How should researchers address batch-to-batch variability in this compound mixtures?
- Methodological Answer : Quantify the relative proportions of Oligomycin A, B, and C in each batch using LC-MS. Normalize dosing based on the active component (e.g., this compound’s specific activity) rather than total mixture mass. Replicate experiments across multiple batches to confirm consistency .
Advanced Research Questions
Q. How can experimental design mitigate confounding factors in studies using this compound as an ATP synthase inhibitor?
- Methodological Answer :
- Controls : Include parallel experiments with other ATP synthase inhibitors (e.g., CCCP) and rescue conditions (e.g., exogenous ATP supplementation).
- Dose Optimization : Perform dose-response curves to identify sub-toxic thresholds (e.g., <20 µg/mL for HepG2 cells) .
- Replication : Conduct ≥3 biological replicates per condition to account for biological variability .
- Data Validation : Use orthogonal methods (e.g., Seahorse XF Analyzer for mitochondrial respiration) to corroborate findings .
Q. What analytical frameworks are suitable for resolving contradictory data on this compound’s off-target effects?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example:
- Feasibility : Use CRISPR-Cas9 knockout models to isolate ATP synthase-dependent effects.
- Novelty : Compare transcriptomic profiles (RNA-seq) of this compound-treated vs. untreated cells to identify non-canonical pathways.
- Ethics : Adhere to institutional review protocols for cell line sourcing and data transparency .
Q. How can researchers differentiate this compound’s mechanism from other macrolide antibiotics in mitochondrial studies?
- Methodological Answer :
- Structural Analysis : Compare binding affinities via molecular docking simulations targeting the ATP synthase F subunit.
- Functional Assays : Use ATP synthesis assays in isolated mitochondria to quantify inhibition kinetics (e.g., IC values).
- Cross-Validation : Contrast results with structurally distinct inhibitors (e.g., Venturicidin) to rule out class-wide artifacts .
Q. Data Interpretation and Reproducibility
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?
- Methodological Answer :
- Non-linear Regression : Fit dose-response data to a sigmoidal model (e.g., Hill equation) to calculate EC/IC.
- Error Propagation : Include uncertainty intervals for replicate measurements and report confidence levels (e.g., 95% CI).
- Open Data : Share raw datasets and processing scripts via repositories like Zenodo to enhance reproducibility .
Q. How should researchers address discrepancies between in vitro and in vivo responses to this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure this compound’s stability in serum and tissue penetration rates.
- Model Selection : Use transgenic animal models (e.g., Atp5f1b heterozygotes) to mimic human mitochondrial dysfunction.
- Meta-Analysis : Compare results with published datasets using tools like RevMan to identify systemic biases .
Q. Experimental Design and Ethical Compliance
Q. What criteria should guide the formulation of research questions for this compound studies?
- Methodological Answer : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. Example:
- Population : HT29 colorectal cancer cells.
- Intervention : this compound at 10 µg/mL.
- Comparison : Oligomycin A vs. untreated controls.
- Outcome : ΔΨm depolarization (% reduction via fluorescence microscopy) .
Q. How can researchers ensure compliance with ethical standards when using cell lines treated with this compound?
Vorbereitungsmethoden
Biosynthetic Production of Oligomycin B
Fermentation and Natural Isolation
This compound is naturally produced via fermentation of Streptomyces diastatochromogenes. The process begins with the inoculation of a high-yield strain into a nutrient-rich medium containing carbon sources (e.g., glucose or glycerol), nitrogen sources (e.g., soybean meal), and trace minerals. Fermentation is conducted under aerobic conditions at 28–30°C for 7–10 days, during which the bacterium synthesizes oligomycins as secondary metabolites .
The crude extract is isolated through solvent extraction, typically using ethyl acetate or dichloromethane, followed by evaporation under reduced pressure. This compound is then separated from its congeners (oligomycin A and C) via column chromatography on silica gel, with elution systems such as hexane/ethyl acetate gradients . Final purification is achieved using preparative HPLC, yielding this compound with >95% purity .
Table 1: Key Physical and Chemical Properties of this compound
Property | Value |
---|---|
Molecular Formula | C₄₅H₇₂O₁₂ |
Molecular Weight | 791.1 g/mol |
CAS Number | 1404-19-9 |
Solubility | DMSO (300 mg/mL), EtOH (200 mg/mL) |
Purity | ≥97% (HPLC) |
Chemical Synthesis of this compound
Retrosynthetic Analysis
The total synthesis of this compound, first reported by Keio University researchers, involves constructing its spiroketal and polypropionate motifs through modular strategies . The molecule is divided into three segments:
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C19–C27 spiroketal portion
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C3–C18 polypropionate chain
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C1–C2 and C17–C18 elongation units
Synthesis of the Spiroketal Portion (C19–C27)
The spiroketal core is synthesized via a stereoselective aldol reaction followed by spirocyclization. Key steps include:
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Sharpless Epoxidation : (2S,3R)-2-ethyl-3,4-isopropylidenedioxybutyl phosphonium iodide (C19–C21) is prepared from 2-butene-1,4-diol .
-
Brown’s Crotylboration : The C22–C27 aldehyde is synthesized from (Z)-2-butene-1,4-diol, enabling coupling with the C19–C21 segment via Wittig reaction .
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Lactonization : The resulting diene undergoes lactonization to form the spiroketal framework, confirmed by NMR and X-ray crystallography .
Assembly of the Polypropionate Chain (C3–C18)
The polypropionate backbone is constructed using iterative Keck allylation and aldol reactions:
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Keck’s Crotylstannane Addition : (2S)-3-(t-butyldimethylsilyloxy)-2-methylpropanal is converted to the C3–C9 aldehyde .
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Aldol Coupling : The C10–C16 ketone, prepared from methyl (R)-(+)-lactate, is coupled with the C3–C9 aldehyde using a zinc enolate-mediated aldol reaction .
Final Elongation and Macrocyclization
The C1–C2 and C17–C18 units are appended via Suzuki-Miyaura coupling, followed by macrolactonization using Yamaguchi conditions. The final product is purified via silica gel chromatography and crystallized from methanol/water .
Analytical Characterization and Validation
Structural Confirmation
The synthetic this compound spiroketal portion (C19–C27) was validated through comparison with degradation products of natural this compound, confirming identical NMR (¹H, ¹³C) and mass spectra . X-ray crystallography further resolved the absolute stereochemistry, showing a [2S,2(2R),3S,6R,8S,8(3R),9S,10R,11S] configuration .
Purity Assessment
HPLC analysis with a C18 column (acetonitrile/water gradient) confirms ≥97% purity, while LC-MS (ESI+) identifies the [M+Na]⁺ ion at m/z 814.3 .
Challenges and Optimization Strategies
Contamination Mitigation
This compound’s hydrophobicity necessitates rigorous purification to avoid carryover in laboratory equipment. Post-synthesis, glassware is rinsed with ethanol (≥70%) and baked at 200°C to eliminate residues .
Yield Improvement
Early synthetic routes suffered from low yields (~5%) due to inefficient macrocyclization. Optimizing the Yamaguchi conditions (2,4,6-trichlorobenzoyl chloride, DMAP) increased yields to 22% .
Applications and Formulation
Stock Solution Preparation
For biological assays, this compound is reconstituted in DMSO (5 mM stock) and diluted in ethanol for working concentrations (0.01–0.0025 mM) .
Stability Considerations
Lyophilized this compound is stable at -20°C for >2 years, while stock solutions in DMSO retain potency for 6 months at -80°C .
Eigenschaften
CAS-Nummer |
11050-94-5 |
---|---|
Molekularformel |
C45H72O12 |
Molekulargewicht |
805.0 g/mol |
IUPAC-Name |
(14S,27R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone |
InChI |
InChI=1S/C45H72O12/c1-12-33-17-15-13-14-16-25(3)42(52)44(11,54)43(53)31(9)40(51)30(8)39(50)29(7)38(49)24(2)18-21-37(48)55-41-28(6)34(20-19-33)56-45(32(41)10)36(47)22-26(4)35(57-45)23-27(5)46/h13-15,17-18,21,24-35,38,40-42,46,49,51-52,54H,12,16,19-20,22-23H2,1-11H3/t24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,38?,40?,41?,42?,44-,45-/m0/s1 |
InChI-Schlüssel |
QPRQJOHKNJIMGN-RUJZQUSISA-N |
SMILES |
CCC1CCC2C(C(C(C3(O2)C(=O)CC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C |
Isomerische SMILES |
CCC1CCC2C(C(C([C@@]3(O2)C(=O)CC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)[C@@](C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C |
Kanonische SMILES |
CCC1CCC2C(C(C(C3(O2)C(=O)CC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C |
Aussehen |
White Lyophilisate |
Key on ui other cas no. |
11050-94-5 |
Piktogramme |
Irritant |
Synonyme |
(1S,2'R,4E,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,18E,20E,22S,25R,28R,29S)-22-ethyl-5',6'-dihydro-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethyl-spiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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